![molecular formula C8H13NO B2497062 N-[(5E)-espiro[2.5]octan-5-ilideno]hidroxilamina CAS No. 2138812-40-3](/img/structure/B2497062.png)
N-[(5E)-espiro[2.5]octan-5-ilideno]hidroxilamina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5E)-spiro[2.5]octan-5-ylidene]hydroxylamine is a chemical compound with the molecular formula C8H13NO and a molecular weight of 139.1949 . It is also known by its IUPAC name, 5-nitrosospiro[2.5]octane . This compound is characterized by a spirocyclic structure, which is a unique feature that contributes to its distinct chemical properties.
Aplicaciones Científicas De Investigación
N-[(5E)-spiro[2.5]octan-5-ylidene]hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds, which are valuable in medicinal chemistry and materials science.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and advanced materials, where its spirocyclic structure imparts desirable properties.
Métodos De Preparación
The synthesis of N-[(5E)-spiro[2.5]octan-5-ylidene]hydroxylamine involves several steps. One common method includes the reaction of spiro[2.5]octane with nitrosyl chloride under controlled conditions to form the desired product . The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the intermediate compounds. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
N-[(5E)-spiro[2.5]octan-5-ylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitroso derivatives, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the nitroso group to an amine group, leading to the formation of spirocyclic amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Mecanismo De Acción
The mechanism of action of N-[(5E)-spiro[2.5]octan-5-ylidene]hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in cellular pathways and biological processes, making it a valuable tool in biochemical research .
Comparación Con Compuestos Similares
N-[(5E)-spiro[2.5]octan-5-ylidene]hydroxylamine can be compared with other spirocyclic compounds such as spiro[2.5]octane and spiro[2.5]octa-4,7-dien-6-one . While these compounds share a similar core structure, the presence of different functional groups (e.g., nitroso, hydroxylamine) imparts unique chemical properties and reactivity. This compound’s distinctiveness lies in its combination of a spirocyclic framework with a hydroxylamine group, which is not commonly found in other spirocyclic compounds.
Similar Compounds
- Spiro[2.5]octane
- Spiro[2.5]octa-4,7-dien-6-one
- Spiro[2.5]octan-7-ylidenehydroxylamine
These compounds share structural similarities but differ in their functional groups and chemical behavior.
Propiedades
IUPAC Name |
(NE)-N-spiro[2.5]octan-7-ylidenehydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-9-7-2-1-3-8(6-7)4-5-8/h10H,1-6H2/b9-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPAAIJMJNQFAJ-VQHVLOKHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NO)CC2(C1)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C(=N\O)/CC2(C1)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
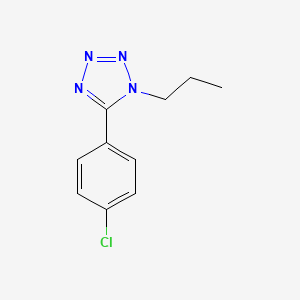
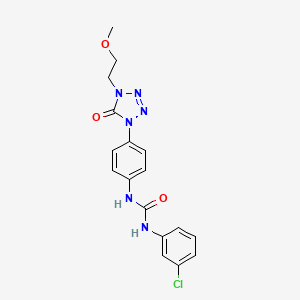
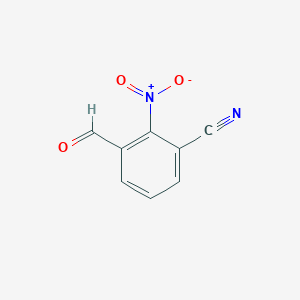
![N-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2496983.png)
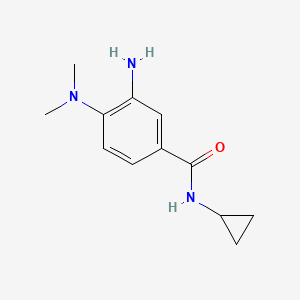
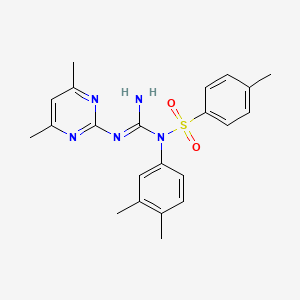
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2496990.png)
![2-(3-(3-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2496992.png)
![ethyl 2-({3-methyl-7-[(4-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)propanoate](/img/structure/B2496994.png)
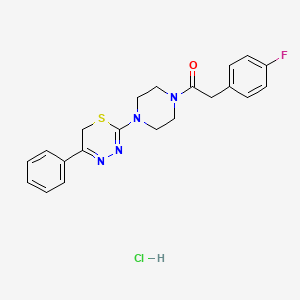
![2-Chloro-N-[2-(2-methylmorpholin-4-yl)-2-thiophen-2-ylethyl]acetamide](/img/structure/B2496998.png)
![(3As,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxylic acid](/img/structure/B2497001.png)

![2-fluoro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2497003.png)
